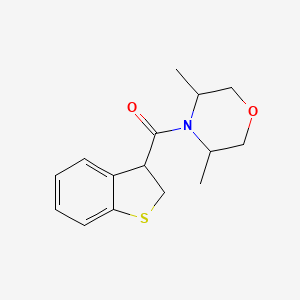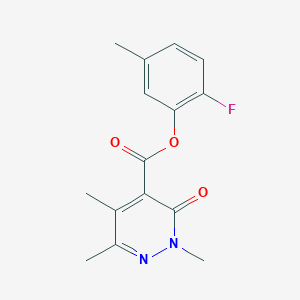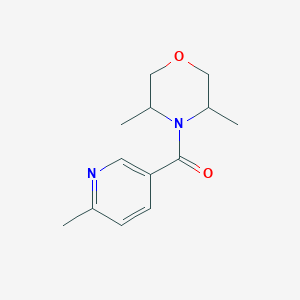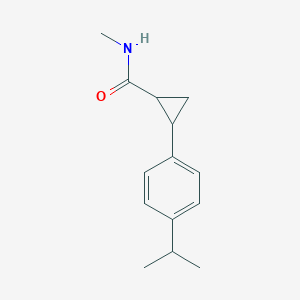
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone, also known as DM235, is a synthetic compound that has gained attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the family of benzothiophene derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone acts by binding to the sigma-1 receptor, a protein that is involved in various cellular processes. This binding leads to the modulation of various signaling pathways, resulting in the observed pharmacological effects of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to induce apoptosis in cancer cells, making it a potential treatment option for various types of cancer. Additionally, 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been found to improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone is its potent pharmacological effects, making it a valuable tool for studying various diseases and cellular processes. However, its complex synthesis method and high cost may limit its widespread use in research.
Orientations Futures
There are several future directions for the use of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone in biomedical research. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been shown to improve cognitive function and memory retention, making it a potential treatment option for these diseases. Additionally, 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone may have potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the therapeutic potential of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone and its mechanism of action.
Méthodes De Synthèse
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-bromobenzothiophene with lithium diisopropylamide to form the corresponding lithium salt. This intermediate is then reacted with 3,5-dimethylmorpholine-4-carbaldehyde to obtain 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone in high yield.
Applications De Recherche Scientifique
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been found to have potent anti-inflammatory, anti-tumor, and neuroprotective effects. 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to have a positive effect on cognitive function, making it a potential treatment option for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2,3-dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10-7-18-8-11(2)16(10)15(17)13-9-19-14-6-4-3-5-12(13)14/h3-6,10-11,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCHVVPDIRUYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CSC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)

![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)


![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)